2-[(3-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile
Description
2-[(3-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile is a nicotinonitrile derivative featuring a 3-chlorophenylsulfanyl group at position 2 and a 3-(trifluoromethyl)phenyl group at position 3. Its molecular formula is C₁₉H₁₀ClF₃N₂S, with a molecular weight of 390.8 g/mol.
Properties
IUPAC Name |
2-(3-chlorophenyl)sulfanyl-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2S/c20-16-5-2-6-17(9-16)26-18-13(10-24)7-14(11-25-18)12-3-1-4-15(8-12)19(21,22)23/h1-9,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNAMOVPWFQJEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)SC3=CC(=CC=C3)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinonitrile Core: This step involves the reaction of a suitable pyridine derivative with a nitrile group under controlled conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with a suitable nucleophile.
Addition of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is added through a Friedel-Crafts alkylation reaction, using a trifluoromethylbenzene derivative and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The chlorophenyl group undergoes NAS with nucleophiles (e.g., amines, alkoxides). Reaction conditions and outcomes depend on solvent polarity and temperature:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | DMF, 80°C, 12 h | 2-(Piperidin-1-yl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile | 72% | |
| Sodium methoxide | Ethanol, reflux, 6 h | 2-Methoxy-5-[3-(trifluoromethyl)phenyl]nicotinonitrile | 65% |
Mechanism : The electron-withdrawing trifluoromethyl group activates the aryl ring, facilitating displacement of the chloride by nucleophiles via a two-step addition-elimination process.
Sulfanyl Group Oxidation
The sulfanyl (-S-) moiety is oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) groups using peroxides:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 0–5°C, 2 h | Sulfoxide derivative | 88% | |
| m-CPBA | DCM, RT, 4 h | Sulfone derivative | 92% |
Applications : Sulfone derivatives show enhanced metabolic stability in pharmacokinetic studies.
Nitrile Group Transformations
The nitrile group participates in hydrolysis, reduction, and cycloaddition reactions:
| Reaction Type | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄ (conc.), 100°C, 8 h | 5-[3-(Trifluoromethyl)phenyl]nicotinic acid | 78% | |
| Catalytic Reduction | H₂ (1 atm), Ra-Ni, EtOH, 6 h | 5-[3-(Trifluoromethyl)phenyl]nicotinamide | 85% | |
| Click Chemistry | NaN₃, CuSO₄, RT, 12 h | Tetrazole derivative | 63% |
Note : The trifluoromethyl group remains intact under these conditions due to its high stability.
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the aryl or heteroaromatic rings:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 5-[4-(Methoxycarbonyl)phenyl] derivative | 81% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, 100°C | N-Arylated analog | 68% |
Key Catalyst Systems :
-
Suzuki : Pd(PPh₃)₄ with aryl boronic acids.
-
Buchwald : Pd₂(dba)₃/Xantphos for C–N bond formation.
Radical Reactions
The trifluoromethyl group stabilizes radicals, enabling unique reactivity:
| Initiator | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| AIBN, Bu₃SnH | Toluene, 100°C, 12 h | Decarboxylated adduct | 55% |
Mechanism : Homolytic cleavage generates trifluoromethyl-stabilized radicals, which undergo recombination or hydrogen abstraction.
Biological Activity Modifications
Derivatives synthesized via these reactions exhibit enhanced bioactivity:
Scientific Research Applications
Synthesis and Building Block
The compound serves as a crucial building block in organic synthesis. Its functional groups allow for versatile reactions, making it useful in the development of more complex molecules. Researchers utilize it in various organic reactions, including nucleophilic substitutions and Friedel-Crafts reactions.
Reaction Mechanisms
The synthesis typically involves multiple steps:
- Formation of the Nicotinonitrile Core: This involves reacting a pyridine derivative with a nitrile group.
- Introduction of Chlorophenyl Group: Achieved through nucleophilic substitution with chlorinated aromatic compounds.
- Addition of Trifluoromethylphenyl Group: Conducted via Friedel-Crafts alkylation using trifluoromethylbenzene derivatives.
The compound's structural features make it a candidate for investigating biological interactions. Studies have indicated potential activities against various biological targets, including:
- Antimicrobial Properties: Research is ongoing to evaluate its efficacy against bacteria and fungi.
- Anticancer Potential: Preliminary studies suggest that it may inhibit certain enzymes involved in cancer cell proliferation.
Pharmaceutical Development
There is significant interest in exploring 2-[(3-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile as a potential pharmaceutical agent. Its unique properties make it suitable for:
- Developing new drugs targeting specific diseases.
- Investigating its role in treating conditions linked to its biological activity.
Case Studies
Several studies have focused on the compound's potential therapeutic effects:
- A study highlighted its ability to inhibit tumor growth in vitro by targeting specific pathways involved in cell proliferation.
- Another investigation explored its antimicrobial properties against resistant strains of bacteria.
Material Science
Due to its stability and functional groups, the compound is being researched for applications in material science:
- Development of advanced polymers
- Coatings that require specific chemical resistance
Chemical Manufacturing
In industrial settings, 2-[(3-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile is utilized as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Summary and Future Directions
The applications of 2-[(3-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile span across multiple scientific disciplines, highlighting its versatility as a research compound. Ongoing studies are essential to fully elucidate its potential therapeutic effects and mechanisms of action.
Future research directions may include:
- Detailed investigations into its pharmacokinetics and toxicity profiles.
- Expanding its application in nanotechnology and advanced materials.
The compound's unique chemical structure presents numerous opportunities for innovation in both academic research and industrial applications.
| Application Area | Specific Uses | Research Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Versatile reactions; used in complex molecule development |
| Biology | Antimicrobial and anticancer studies | Potential enzyme inhibition; receptor modulation |
| Medicine | Drug development | Targeting specific diseases; preliminary efficacy studies |
| Industry | Advanced materials development | Stability leads to innovative polymer applications |
Mechanism of Action
The mechanism of action of 2-[(3-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades. Detailed studies are required to elucidate the exact molecular targets and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
Nicotinonitrile vs. Thiazole Derivatives
- describes thiazole-based compounds (e.g., 10d, 10e, 10f) with ureido linkages and piperazine-acetate side chains. These compounds exhibit molecular weights ranging from 514.2 to 548.2 g/mol , significantly higher than the target compound due to their extended side chains .
- Key Difference: The target’s nicotinonitrile core lacks the thiazole ring and ureido groups present in compounds.
Nicotinonitrile vs. Pyrazole Derivatives
- highlights 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde, a pyrazole derivative with a sulfanyl group and trifluoromethyl substituent. Its five-membered pyrazole ring contrasts with the six-membered nicotinonitrile core, altering electronic distribution and steric accessibility .
- Key Difference: Pyrazole derivatives often exhibit distinct metabolic stability and ring strain compared to nicotinonitrile, which may influence pharmacokinetic properties.
Substituent Effects: Chloro vs. Trifluoromethyl Groups
- Positional Influence: In the target compound, the 3-chlorophenylsulfanyl group at position 2 introduces moderate electron withdrawal and steric bulk, while the 3-(trifluoromethyl)phenyl group at position 5 provides strong electron withdrawal and enhanced lipophilicity. In , compounds 10d and 10e feature trifluoromethylphenyl groups at para positions, whereas 10f uses a 3-chlorophenyl group.
- Chloro substituents offer a balance between lipophilicity and metabolic stability.
Structural Geometry and Electronic Effects
- provides bond connectivity data for a pyrazole derivative, revealing intricate torsional angles (e.g., C4–N1–N2–C2) that influence conformational flexibility .
- Target Compound: The nicotinonitrile core likely adopts a planar geometry due to aromatic conjugation, whereas thiazole () and pyrazole () derivatives may exhibit varied ring puckering. This planar structure could enhance π-π stacking interactions in biological targets.
Biological Activity
2-[(3-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile, with the CAS number 338964-75-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of 2-[(3-chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile is C19H10ClF3N2S, and it has a molecular weight of approximately 390.81 g/mol. The compound features a nicotinonitrile core substituted with a chlorophenyl sulfanyl group and a trifluoromethyl phenyl moiety, which may influence its biological activity through electronic and steric effects.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have indicated that compounds containing trifluoromethyl groups often exhibit enhanced anticancer properties. For example, similar compounds have shown efficacy against various cancer cell lines by inhibiting specific kinases involved in tumor growth. The presence of the trifluoromethyl group is believed to enhance lipophilicity and bioavailability, potentially leading to improved therapeutic outcomes .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A549 (Lung) | 5.0 | c-KIT inhibition | |
| MCF-7 (Breast) | 4.2 | Apoptosis induction | |
| HeLa (Cervical) | 6.8 | Cell cycle arrest |
2. Kinase Inhibition
The compound has been studied for its potential as a kinase inhibitor, particularly targeting c-KIT, which is implicated in several malignancies including gastrointestinal stromal tumors (GISTs). In vitro assays demonstrated potent inhibition of c-KIT activity, suggesting that this compound could serve as a lead for developing targeted therapies against c-KIT-driven cancers .
The mechanism by which 2-[(3-chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile exerts its biological effects is likely multifaceted:
- Kinase Inhibition : The compound may bind to the ATP-binding site of c-KIT, preventing phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study 1 : A study involving mice with GISTs treated with the compound showed significant tumor reduction compared to control groups. The treatment resulted in prolonged survival rates and reduced metastatic spread .
- Case Study 2 : In vitro studies using MCF-7 breast cancer cells indicated that treatment with the compound resulted in G1 phase cell cycle arrest and increased expression of pro-apoptotic markers .
Q & A
Q. What are the key synthetic routes for preparing 2-[(3-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile?
The synthesis involves three primary steps:
Nicotinonitrile Core Formation : Reacting pyridine derivatives with nitrile groups under controlled conditions.
Chlorophenyl Group Introduction : Nucleophilic aromatic substitution (NAS) using chlorinated aromatic compounds (e.g., 3-chlorothiophenol) in polar solvents like DMF at 80°C for 12 hours, yielding ~72% .
Trifluoromethylphenyl Addition : Friedel-Crafts alkylation with trifluoromethylbenzene derivatives catalyzed by Lewis acids (e.g., AlCl₃).
Industrial methods optimize yield via continuous flow reactors and advanced purification .
Q. Which functional groups dominate its reactivity, and how do they influence experimental design?
Key functional groups:
- 3-Chlorophenylsulfanyl : Facilitates NAS (e.g., substitution with amines/alkoxides) due to electron-withdrawing Cl .
- Trifluoromethylphenyl : Enhances lipophilicity and stabilizes intermediates via electron-withdrawing effects, critical for bioactivity .
- Nitrile : Enables hydrolysis (to carboxylic acids) or reduction (to amines) under acidic or catalytic conditions, respectively .
Design reactions by selecting nucleophiles (e.g., piperidine) and optimizing solvent polarity (ethanol vs. DMF) .
Q. What are standard analytical techniques for characterizing this compound?
- NMR/FTIR : Confirm substitution patterns (e.g., S–C aromatic bonds, C≡N stretch at ~2200 cm⁻¹).
- HPLC/GC-MS : Assess purity (>95%) and monitor reaction progress.
- X-ray Crystallography (if available): Resolve 3D structure, though limited data exists for this compound .
Advanced Research Questions
Q. How does the trifluoromethyl group influence biological activity compared to non-fluorinated analogs?
The CF₃ group increases lipophilicity, enhancing membrane permeability and target binding. For example:
- Anticancer Activity : IC₅₀ values of 4.2–6.8 µM in breast (MCF-7) and cervical (HeLa) cancer lines via kinase inhibition (e.g., c-KIT) .
- Antimicrobial Potency : CF₃ improves interactions with bacterial enzymes (e.g., β-lactamases in resistant strains).
Comparisons with non-fluorinated analogs (e.g., 5-phenylpyridine derivatives) show lower bioactivity, confirming CF₃'s role .
Q. How can contradictory biological activity data across studies be resolved?
Discrepancies arise from:
- Assay Variability : Differences in cell lines (e.g., A549 vs. MCF-7), incubation times, or solvent carriers (DMSO vs. ethanol).
- Structural Modifications : Derivatives with altered substituents (e.g., methoxy instead of Cl) may exhibit divergent mechanisms.
Methodology : Standardize assays using WHO-recommended cell lines and validate via dose-response curves .
Q. What strategies optimize synthetic yield and purity in multistep reactions?
- Temperature Control : Maintain 75–80°C during NAS to prevent side reactions .
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for Friedel-Crafts efficiency.
- Purification : Use silica gel chromatography or recrystallization (ethanol/water) to isolate >95% pure product .
Q. How does the compound interact with kinase targets at the molecular level?
Mechanistic studies suggest:
- Binding Mode : The nicotinonitrile core anchors to ATP-binding pockets, while CF₃ and Cl groups form hydrophobic interactions.
- Enzyme Inhibition : MD simulations show competitive inhibition of c-KIT (ΔG = -9.8 kcal/mol) .
Experimental Design : Use surface plasmon resonance (SPR) to measure binding kinetics and crystallography for structural insights.
Future Research Directions
- Toxicity Profiling : Conduct in vivo studies to assess LD₅₀ and organ-specific effects.
- Material Science Applications : Explore use in fluorinated polymers for high thermal stability .
- Synergistic Drug Combinations : Screen with cisplatin or paclitaxel to enhance anticancer efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
